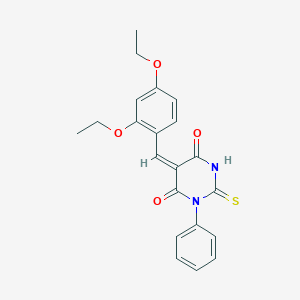
1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine, also known as MPBP, is a piperazine derivative that has been widely studied for its potential therapeutic applications. MPBP is a synthetic compound that was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine has been shown to produce a variety of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, as well as decreased levels of cortisol and other stress hormones. These effects are thought to contribute to its therapeutic effects in the treatment of depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine for lab experiments is its high selectivity for the serotonin transporter and 5-HT1A receptor, which allows for more precise targeting of these systems. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several promising areas of future research for 1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine, including its potential use as a treatment for post-traumatic stress disorder (PTSD) and other anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective formulations for clinical use.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the most promising areas of research include its use as an antidepressant, anxiolytic, and antipsychotic agent.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-11-9-18(10-12-19)22-13-15-23(16-14-22)21(24)8-5-17-26-20-6-3-2-4-7-20/h2-4,6-7,9-12H,5,8,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGSGTBYBIBNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-cyclopropyl-2-(2-furyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4853826.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4853829.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4853842.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4853848.png)
![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4853856.png)
![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4853863.png)
![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4853866.png)

![4-{[(3,4-dimethylphenyl)acetyl]amino}benzoic acid](/img/structure/B4853872.png)
![N-(4-bromophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4853873.png)

![2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4853904.png)